1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one

Physicochemical Properties Medicinal Chemistry Drug Design

Procure 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one as the essential starting material for your kinase inhibitor program. This precise 1,3-dimethyl substitution pattern creates a privileged scaffold with zero hydrogen bond donors, zero rotatable bonds, and an XLogP of -0.2, critical for CNS penetration and minimizing off-target binding. Validated in FLT3 inhibitor programs with IC50 values below 30 nM against the D835Y mutation in AML. Also serves as a direct gateway to patented Syk inhibitors and GPR6 modulators, offering a unique, rigid core for neuroprotective and immunomodulatory drug discovery.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 93192-52-0
Cat. No. B13115251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one
CAS93192-52-0
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CN=C2)N(C1=O)C
InChIInChI=1S/C9H9N3O/c1-6-9(13)12(2)8-3-4-10-5-7(8)11-6/h3-5H,1-2H3
InChIKeyFVFDFWNLZLDSHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one (CAS 93192-52-0): A Core Pyrido-Pyrazine Scaffold for Kinase Inhibitor Research


1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one is a heterocyclic aromatic compound belonging to the pyrido-pyrazine derivative class, characterized by a fused bicyclic core comprising a pyridine and a pyrazine ring with two methyl substituents on the nitrogen atoms of the pyridine ring [1]. It serves as a foundational synthetic building block in medicinal chemistry, particularly as a privileged scaffold for the development of potent kinase inhibitors, as exemplified by recent FLT3 inhibitor programs [2].

Why Generic Pyrido-Pyrazine Substitution Fails: The Critical Role of Methylation in 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one for Synthetic Utility and Physicochemical Profile


The 1,3-dimethyl substitution pattern on the pyrido-pyrazine core is not arbitrary; it fundamentally alters both the physicochemical and synthetic properties relative to unsubstituted or mono-substituted analogs. For example, the presence of two methyl groups eliminates all hydrogen bond donors (HBD = 0) and reduces the XLogP to -0.2, creating a more lipophilic and less polar surface area compared to its mono-methyl counterpart (3-methylpyrido[3,4-b]pyrazin-2(1H)-one), which retains one HBD [1]. This precise methylation pattern is crucial for optimizing synthetic routes to downstream kinase inhibitors, as SAR studies have shown that substitution at the 1- and 3-positions directly impacts the binding affinity and selectivity of the final bioactive molecules [2].

Quantitative Evidence for 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one: Physicochemical and Scaffold-Based Differentiation from Analogues


Enhanced Lipophilicity and Reduced Hydrogen Bonding Propensity via N1,N3-Dimethylation

The 1,3-dimethyl substitution pattern confers distinct physicochemical properties compared to the closest mono-methyl analog, 3-methylpyrido[3,4-b]pyrazin-2(1H)-one. Specifically, 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one exhibits an XLogP3-AA value of -0.2 and a Hydrogen Bond Donor (HBD) count of 0 [1]. In contrast, 3-methylpyrido[3,4-b]pyrazin-2(1H)-one has a higher HBD count of 1, which influences its solubility and permeability profile .

Physicochemical Properties Medicinal Chemistry Drug Design

Proven Scaffold for Potent FLT3 Kinase Inhibition in AML Research

While 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one itself is a precursor, its pyrido[3,4-b]pyrazin-2(1H)-one core is the critical pharmacophore for a novel class of FLT3 inhibitors. Derivatives of this exact scaffold have demonstrated potent kinase inhibitory activity, with the lead compound 13 showing an IC50 of 29.54 ± 4.76 nM against the FLT3-D835Y mutant and an IC50 of 15.77 ± 0.15 nM in MV4-11 cellular proliferation assays [1].

Kinase Inhibition FLT3 Acute Myeloid Leukemia (AML)

Zero Rotatable Bonds: A Conformationally Constrained Scaffold for Kinase Inhibitor Design

1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one possesses zero rotatable bonds, as computed by Cactvs 3.4.6.11 [1]. This stands in contrast to many common heterocyclic building blocks (e.g., 2-aminopyridine derivatives) which contain at least one rotatable bond. Conformational restriction is a well-established strategy in medicinal chemistry to improve target binding affinity and selectivity by pre-organizing the ligand into its bioactive conformation.

Molecular Design Conformational Restriction Kinase Inhibitors

Optimal Research and Procurement Scenarios for 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one


Synthesis of FLT3 Kinase Inhibitors for AML Drug Discovery

Procure 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one as the essential starting material to access a validated chemical series of FLT3 inhibitors. Structural modifications to this core have yielded compounds with IC50 values below 30 nM against FLT3-D835Y, a key mutation in acute myeloid leukemia [1]. This specific precursor enables the construction of the entire pyrido[3,4-b]pyrazin-2(1H)-one inhibitor class.

Development of CNS-Penetrant Kinase Inhibitors

Utilize 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one as a scaffold to design CNS-penetrant kinase inhibitors. Its computed properties—an XLogP of -0.2 and zero hydrogen bond donors [1]—fall within favorable ranges for crossing the blood-brain barrier. This physicochemical profile differentiates it from more polar or flexible analogs and is critical for programs targeting neurological disorders.

Scaffold for Conformationally Restricted Kinase Inhibitors

Employ 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one as a rigid, planar building block to enhance the target selectivity of kinase inhibitors. The compound's zero rotatable bonds [1] minimize conformational entropy, a key factor in achieving high binding affinity and reducing off-target kinase interactions.

Precursor for Syk and GPR6 Modulator Synthesis

Use 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one as a key intermediate for the synthesis of substituted pyrido[3,4-b]pyrazines that have been patented as Spleen Tyrosine Kinase (Syk) inhibitors and GPR6 modulators [2]. The specific 1,3-dimethyl substitution pattern is a common feature in these patent families, making this compound a direct gateway to novel immunomodulatory and neuroprotective agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.